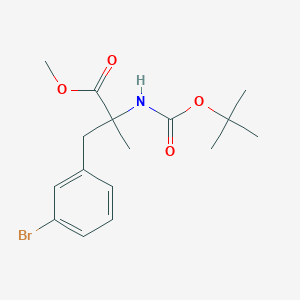

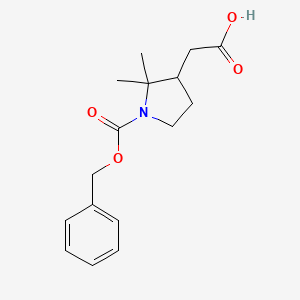

![molecular formula C19H19N3O2 B2555340 N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide CAS No. 1116017-28-7](/img/structure/B2555340.png)

N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including migraine, Parkinson's disease, and epilepsy.

Aplicaciones Científicas De Investigación

Material Science Applications

Benzamide derivatives have been explored for their potential in material science, particularly in the synthesis of polymers with well-defined structures. One study highlighted the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the utility of benzamide derivatives in creating block copolymers with controlled properties. Such materials could have applications in nanotechnology and materials engineering due to their structural precision and potential for forming supramolecular assemblies with unique physical characteristics (Yokozawa et al., 2002).

Biological Activity

Several studies have investigated the antimicrobial properties of benzamide derivatives, indicating their potential as lead compounds for the development of new antimicrobial agents. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity, with some compounds outperforming reference drugs against pathogenic strains. This suggests benzamide derivatives could contribute to addressing challenges in treating bacterial and fungal infections (Bikobo et al., 2017).

Anticonvulsant Activity

Research into benzamide derivatives has also extended into pharmacology, with studies exploring their anticonvulsant activity. Modifications to the benzamide structure have led to compounds with varying degrees of efficacy in preventing convulsions, pointing to the therapeutic potential of these derivatives in treating neurological disorders (Clark & Davenport, 1987).

Chemical Synthesis and Catalysis

Benzamide derivatives serve as key intermediates in chemical synthesis, facilitating the development of novel synthetic methodologies. For instance, copper(ii)-mediated reactions have been used to synthesize secondary benzamides from primary amines and phenylacetic acids, showcasing the versatility of benzamide derivatives in organic synthesis and catalysis (Deng et al., 2018).

Propiedades

IUPAC Name |

N-benzyl-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-17-21-16-11-7-6-10-15(16)19(22-17)24-13-18(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWPLCBELFXWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)

![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)

![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)